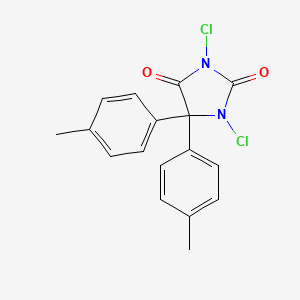
1,3-Dichloro-5,5-di(p-tolyl)hydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-5,5-di(p-tolyl)hydantoin is a chemical compound known for its unique structure and properties. It belongs to the class of hydantoins, which are heterocyclic organic compounds. This compound is characterized by the presence of two chlorine atoms and two p-tolyl groups attached to the hydantoin ring. It has applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
The synthesis of 1,3-Dichloro-5,5-di(p-tolyl)hydantoin typically involves the chlorination of 5,5-di(p-tolyl)hydantoin. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale chlorination reactors and advanced purification techniques to achieve the required quality standards.
Análisis De Reacciones Químicas
1,3-Dichloro-5,5-di(p-tolyl)hydantoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Dichloro-5,5-di(p-tolyl)hydantoin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-5,5-di(p-tolyl)hydantoin involves its interaction with molecular targets through its chlorine atoms and hydantoin ring. It can act as an oxidizing agent, facilitating various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
1,3-Dichloro-5,5-di(p-tolyl)hydantoin can be compared with other similar compounds such as:
1,3-Dichloro-5,5-dimethylhydantoin: Known for its use as a disinfectant and bleaching agent.
1,3-Dichloro-5,5-diphenylhydantoin: Used in organic synthesis and as an intermediate in pharmaceutical production. The uniqueness of this compound lies in its specific structural features and the presence of p-tolyl groups, which impart distinct chemical properties and reactivity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Propiedades
Número CAS |
74038-61-2 |
|---|---|
Fórmula molecular |
C17H14Cl2N2O2 |
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
1,3-dichloro-5,5-bis(4-methylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-11-3-7-13(8-4-11)17(14-9-5-12(2)6-10-14)15(22)20(18)16(23)21(17)19/h3-10H,1-2H3 |
Clave InChI |
IUEJQVWYVVUZAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


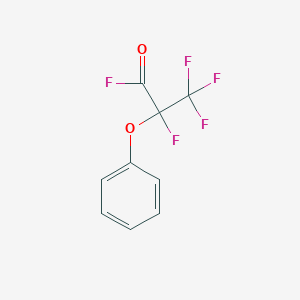


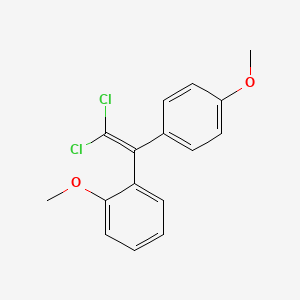

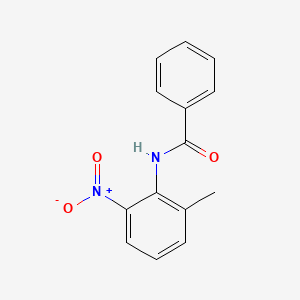

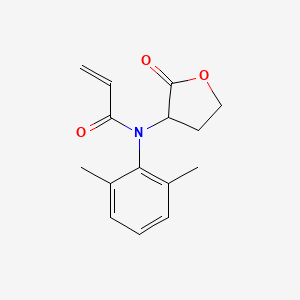
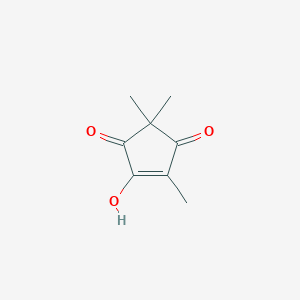
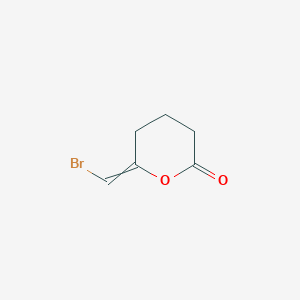


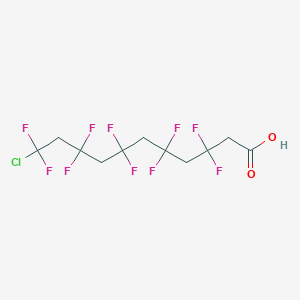
![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)
